3-Dehydroxy Chlorthalidone-D4 3-Dehydroxy Chlorthalidone-D4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16664986
InChI: InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)/i1D,2D,3D,4D
SMILES:
Molecular Formula: C14H11ClN2O3S
Molecular Weight: 326.8 g/mol

3-Dehydroxy Chlorthalidone-D4

CAS No.:

Cat. No.: VC16664986

Molecular Formula: C14H11ClN2O3S

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

3-Dehydroxy Chlorthalidone-D4 -

Molecular Formula C14H11ClN2O3S
Molecular Weight 326.8 g/mol
IUPAC Name 2-chloro-5-(4,5,6,7-tetradeuterio-3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide
Standard InChI InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)/i1D,2D,3D,4D
Standard InChI Key NPCMXXHTULKTQS-RHQRLBAQSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)[2H])[2H]
Canonical SMILES C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Dehydroxy Chlorthalidone-D4 features a phthalimidine backbone substituted with a sulfamoyl-chlorophenyl group. The deuterium atoms replace hydrogens at positions 4, 5, 6, and 7 of the isoindoline ring, as confirmed by its SMILES notation:
[2H]C1=C(C(=C2C(=C1[2H])C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)[2H])[2H]\text{[2H]C1=C(C(=C2C(=C1[2H])C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)[2H])[2H]}
This isotopic labeling minimally alters the compound’s chemical behavior while providing distinct spectral signatures for detection .

Physicochemical Properties

Key properties from experimental and predicted data include:

PropertyValueSource
Melting Point>239°C (decomposition)
Density1.493±0.06 g/cm³
SolubilityDMSO (slight), Methanol (heated)
pKa9.57±0.60
Storage ConditionsRefrigerated

The compound’s low solubility in aqueous media necessitates organic solvents for dissolution, a factor critical for formulation studies .

Synthesis and Isotopic Labeling

Deuteration Strategies

The synthesis involves substituting four hydrogen atoms with deuterium at specific positions on the isoindoline ring. While the exact protocol remains proprietary, general methods for deuteration include:

  • Catalytic H-D Exchange: Using deuterated solvents (e.g., D2_2O) and metal catalysts under controlled temperatures .

  • Precursor Derivatization: Incorporating deuterated intermediates during the synthesis of the phthalimidine core.

Stable isotopic labeling ensures minimal perturbation of the parent molecule’s bioactivity while enabling precise tracking in biological matrices .

Analytical and Pharmacological Applications

Role as an Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), 3-Dehydroxy Chlorthalidone-D4 compensates for matrix effects and ionization variability during chlorthalidone quantification. Its near-identical retention time to the non-deuterated analog allows accurate correction of analytical drift .

Metabolic Pathway Elucidation

Deuterium labeling facilitates the distinction between endogenous metabolites and drug-derived species. Studies using this compound have clarified chlorthalidone’s hepatic metabolism, particularly the role of CYP3A4 in forming 3-Dehydroxy derivatives .

Pharmacokinetic Studies

Deuteration alters pharmacokinetic parameters marginally, with a study showing a 5–7% increase in half-life (t1/2t_{1/2}) due to reduced hepatic clearance . Such data inform dosage adjustments for patients with impaired drug metabolism.

Regulatory and Quality Control Implications

Batch Consistency Assessment

Stability studies utilize 3-Dehydroxy Chlorthalidone-D4 to track degradation kinetics under accelerated conditions (40°C/75% RH). Data indicate a degradation rate of 0.2% per month, affirming chlorthalidone’s shelf-life claims when stored properly .

Comparative Analysis with Related Compounds

Chlorthalidone vs. 3-Dehydroxy Metabolite

While chlorthalidone (CAS No. 77-36-1) acts as a potent diuretic by inhibiting the Na+-Cl− cotransporter, its 3-Dehydroxy metabolite exhibits 10% residual activity, contributing to prolonged therapeutic effects .

Deuterated vs. Non-Deuterated Forms

Challenges and Future Directions

Synthesis Scalability

Current deuteration methods yield 3-Dehydroxy Chlorthalidone-D4 in milligram quantities, insufficient for large-scale clinical trials. Advances in continuous-flow reactors may enhance output while reducing isotopic dilution .

Expanding Analytical Applications

Emerging techniques like cryo-electron microscopy could leverage deuterium’s neutron scattering properties to map the metabolite’s interaction with renal transporters at atomic resolution .

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